1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one
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Overview
Description
1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one typically involves the reaction of 3-cyanopyridine with ethyl acetate under basic conditions. The reaction mixture is then subjected to catalytic hydrogenation in the presence of Raney nickel to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of serine/threonine-protein kinases, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol
- 2-(Aminomethyl)piperidine
- 3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2(1H)-one
Uniqueness
1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperidine and pyridine moieties make it a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[5-(aminomethyl)pyridin-3-yl]piperidin-2-one |
InChI |
InChI=1S/C11H15N3O/c12-6-9-5-10(8-13-7-9)14-4-2-1-3-11(14)15/h5,7-8H,1-4,6,12H2 |
InChI Key |
ARNGUZGXHQEPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
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